molecular formula C9H10N2 B13512693 1-Cyclobutyl-5-ethynyl-1H-pyrazole

1-Cyclobutyl-5-ethynyl-1H-pyrazole

Cat. No.: B13512693
M. Wt: 146.19 g/mol
InChI Key: LKAJMLJFPUYKQV-UHFFFAOYSA-N
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Description

1-Cyclobutyl-5-ethynyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family It is characterized by a cyclobutyl group attached to the first carbon and an ethynyl group attached to the fifth carbon of the pyrazole ring

Preparation Methods

The synthesis of 1-Cyclobutyl-5-ethynyl-1H-pyrazole typically involves a series of organic reactions. One common method includes the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton under mild conditions with wide group tolerance . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclobutyl-5-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Cyclobutyl-5-ethynyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-5-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activity . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

1-Cyclobutyl-5-ethynyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

  • 1-Cyclobutyl-1H-pyrazole-5-carboxylic acid
  • 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde
  • 3 (5)-Aminopyrazoles

These compounds share the pyrazole core but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

1-cyclobutyl-5-ethynylpyrazole

InChI

InChI=1S/C9H10N2/c1-2-8-6-7-10-11(8)9-4-3-5-9/h1,6-7,9H,3-5H2

InChI Key

LKAJMLJFPUYKQV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=NN1C2CCC2

Origin of Product

United States

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